molecular formula C8H10N2OS B8588941 (3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)methanol

(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)methanol

Cat. No.: B8588941
M. Wt: 182.25 g/mol
InChI Key: KZAUYOARHFOTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-ylmethanol is a heterocyclic compound that features a unique structure combining a pyridine ring with a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloromethylpyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-ylmethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine: Similar structure but with an oxygen atom instead of sulfur.

    2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one: Contains an oxazinone ring instead of a thiazine ring.

Uniqueness

3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-ylmethanol is unique due to the presence of both a pyridine and a thiazine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-ylmethanol

InChI

InChI=1S/C8H10N2OS/c11-5-6-1-2-7-8(10-6)9-3-4-12-7/h1-2,11H,3-5H2,(H,9,10)

InChI Key

KZAUYOARHFOTAP-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(N1)N=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate (31a) (1.0 g) in dry tetrahydrofuran (170 ml) was treated with a 1M solution of lithium aluminium hydride in ether (14 ml) and the mixture was heated under reflux for 18 hours. It was cooled and a slight excess of 2N sodium hydroxide was added followed by chloroform and anhydrous sodium sulphate and the mixture was stirred for 30 minutes and filtered. The solution was evaporated to dryness to give a semi-solid (0.482 g)
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Synthesis routes and methods II

Procedure details

A suspension of (1R)-1-[(4-amino-1-piperidinyl)methyl]-1,2-dihydro-4H,9H-imidazo[1,2,3-ij]-1,8-naphthyridine-4,9-dione dihydrochloride (for a preparation see Example 5A(j)) (0.075 g, 0.201 mmol) in dichloromethane (5 ml) and methanol (1 ml) at rt under argon was treated with 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde (prepared by (1) reduction of 3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxaldehyde (for a synthesis see WO2003087098, Example 301(d)) with LiAlH4 to give 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-ylmethanol and then (2) oxidation with MnO2)) (0.036 g, 0.201 mmol), sodium bicarbonate (0.150 g, 1.786 mmol) and sodium sulfate (0.300 g, 2.112 mmol) and stirred at rt for 5 h. The solution was then treated with sodium triacetoxyborohydride (0.128 g, 0.603 mmol) and stirred over weekend for 65 hours. The solution was evaporated, taken up in CH3OH, adsorbed onto silica gel and chromatographed on silica (0-15% CH3OH in DCM (with 1% NH4OH)) to give the title compound as the free base (59 mg, 63%) as a beige solid.
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(1R)-1-[(4-amino-1-piperidinyl)methyl]-1,2-dihydro-4H,9H-imidazo[1,2,3-ij]-1,8-naphthyridine-4,9-dione dihydrochloride
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